2-Methoxy-6-propoxybenzaldehyde

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Stem Cell

2-Methoxy-6-propoxybenzaldehyde (CAS 385802-22-2, molecular formula C11H14O3, molecular weight 194.23 g/mol) is an aromatic aldehyde bearing methoxy (–OCH3) and propoxy (–OCH2CH2CH3) substituents at the 2- and 6-positions of the benzaldehyde ring, respectively. It belongs to the broader class of di-alkoxy-substituted benzaldehydes, which are commonly employed as synthetic intermediates in pharmaceutical and agrochemical development.

Molecular Formula C11H14O3
Molecular Weight 194.23
CAS No. 385802-22-2
Cat. No. B2454802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-propoxybenzaldehyde
CAS385802-22-2
Molecular FormulaC11H14O3
Molecular Weight194.23
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1C=O)OC
InChIInChI=1S/C11H14O3/c1-3-7-14-11-6-4-5-10(13-2)9(11)8-12/h4-6,8H,3,7H2,1-2H3
InChIKeyPPQKVUDJQYVKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-propoxybenzaldehyde (CAS 385802-22-2): Procurement-Relevant Chemical Identity and Class Context


2-Methoxy-6-propoxybenzaldehyde (CAS 385802-22-2, molecular formula C11H14O3, molecular weight 194.23 g/mol) is an aromatic aldehyde bearing methoxy (–OCH3) and propoxy (–OCH2CH2CH3) substituents at the 2- and 6-positions of the benzaldehyde ring, respectively . It belongs to the broader class of di-alkoxy-substituted benzaldehydes, which are commonly employed as synthetic intermediates in pharmaceutical and agrochemical development. This compound is commercially available from multiple vendors at purities typically ≥94% (up to 98%) with supporting batch-specific QC documentation (NMR, HPLC, GC) .

2-Methoxy-6-propoxybenzaldehyde: Why Analog Interchange Carries Undefined Risk in Research and Industrial Settings


Within the di-alkoxy benzaldehyde class, subtle variations in the length, position, and branching of alkoxy chains can significantly alter molecular recognition at biological targets or modify reactivity in downstream synthetic transformations. Closely related analogs—such as 2,6-dimethoxybenzaldehyde (CAS 3392-97-0), 2-hydroxy-6-methoxybenzaldehyde (CAS 5433-63-0), or 5-methoxy-2-propoxybenzaldehyde—cannot be assumed to be functionally interchangeable with 2-methoxy-6-propoxybenzaldehyde without direct experimental confirmation [1]. However, publicly available quantitative head-to-head data that would allow a procurement officer or research scientist to justify selecting this specific substitution pattern over any single analog are currently extremely limited.

2-Methoxy-6-propoxybenzaldehyde: Quantitative Differentiation Evidence vs. Closest Analogs


Potential ALDH Enzyme Inhibition Profile Requires Confirmation Against Defined Comparator

Unverified patent-associated data suggest the compound may exhibit activity against aldehyde dehydrogenase (ALDH) enzymes, with claims of arresting proliferation of undifferentiated cells [1]. However, a precise IC50 value under a defined assay system—and crucially, a side-by-side quantitative comparison with an analog such as 2,6-dimethoxybenzaldehyde or 2-hydroxy-6-methoxybenzaldehyde—could not be confirmed in accessible primary sources. The widely referenced BindingDB record (BDBM50448793) reporting IC50 values of 300 nM (ALDH3A1), 12,000 nM (ALDH1A1), and 100,000 nM (ALDH2) was traced to ChEMBL compound CHEMBL3128211, an isatin derivative structurally unrelated to 2-methoxy-6-propoxybenzaldehyde [2]. This association appears to be a database cross-referencing error.

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Stem Cell

Synthetic Route Advantage Over 2-Hydroxy-6-methoxybenzaldehyde in Alkylation Step Economics

The standard synthesis of 2-methoxy-6-propoxybenzaldehyde proceeds via O-alkylation of 2-hydroxy-6-methoxybenzaldehyde with propyl bromide in the presence of K2CO3/KI in DMF/acetone . This represents a rational synthetic disconnection, but no published yield, purity, or cost comparison versus alternative routes—e.g., direct propoxylation of 2,6-dihydroxybenzaldehyde or reverse order alkylation—is available. A cross-study comparison of yields reported for the synthesis of the 2-propoxy analog (2-propoxybenzaldehyde, CAS 7091-12-5) via Friedel-Crafts or nucleophilic substitution is not feasible because the starting materials and reaction mechanisms differ fundamentally, and no common intermediate benchmarking exists.

Organic Synthesis Process Chemistry Intermediate Scalability

Purity and Batch-to-Batch QC Data Across Vendors: 94% vs. 98% Minimum Purity

Commercial availability data show two distinct purity tiers: Bidepharm offers standard purity at 94% with batch-specific NMR, HPLC, and GC reports , while Leyan lists a 98% purity grade . No other alkoxy-substituted benzaldehyde analog has published a similar vendor-side QC comparison across purity tiers specifically tied to functional assay outcomes. The 4% absolute purity difference may be consequential for applications sensitive to impurities (e.g., ALDH enzyme assays where trace aldehyde contaminants could produce false positives) but this remains a class-level inference rather than a demonstrated effect.

Quality Control Analytical Chemistry Procurement Specification

2-Methoxy-6-propoxybenzaldehyde: Evidence-Supported Application Scenarios for Procurement Prioritization


Specialty Organic Synthesis Requiring an Unsymmetrical Dual-Alkoxy Benzaldehyde Scaffold

When a synthetic sequence demands an aldehyde electrophile that simultaneously presents a methoxy group (electron-donating, sterically compact) and a propoxy group (longer chain, increased lipophilicity, and potential for further derivatization), 2-methoxy-6-propoxybenzaldehyde provides this exact substitution pattern. This scenario applies to medicinal chemistry programs exploring structure–activity relationships (SAR) around benzaldehyde-based inhibitors, where both 2- and 6-positions must be differentially functionalized [1]. However, the absence of published head-to-head SAR data means the decision to use this particular compound over 2,6-dimethoxybenzaldehyde or 2-methoxy-6-ethoxybenzaldehyde remains an empirical one, driven by the desired physicochemical property shift (calculated logP, steric bulk) rather than by proven biological superiority.

Intermediate for ALDH-Targeted Probe Development with Defined Purity Requirements

Given the unconfirmed patent-associated claims of ALDH modulatory activity [1], research groups investigating aldehyde dehydrogenase biology may procure this compound as a starting point for probe development. The availability of batch-certified QC documentation (NMR, HPLC, GC) at two purity levels (94% and 98%) makes it possible for research teams to source a well-characterized starting material, which is critical for reproducible biochemical assay development. Requesting both purity tiers for a pilot study could control for impurity-driven artifacts in enzyme assays.

Building Block for Agrochemical Lead Optimization

The substituted benzaldehyde motif is recurrent in agrochemical discovery (e.g., fungicides, herbicides). 2-Methoxy-6-propoxybenzaldehyde can serve as a late-stage diversification intermediate in programs that have identified a 2,6-dialkoxybenzaldehyde pharmacophore but require a specific propoxy/methoxy combination for optimal field performance or environmental fate properties. Procurement should be coupled with an internal comparative synthesis benchmark against the dimethyl and diethoxy analogs to justify the choice of this specific intermediate in the development candidate pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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